Lenvatinib Impurity F

Vue d'ensemble

Description

Lenvatinib Impurity F is a byproduct formed during the synthesis of lenvatinib, a multitargeted tyrosine kinase inhibitor. Lenvatinib is primarily used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product.

Applications De Recherche Scientifique

Quality Control and Analytical Methods

Impurity Standards

Lenvatinib Impurity F serves as a critical reference standard in the quality control of pharmaceutical formulations containing lenvatinib. Its presence can indicate the quality and stability of the active pharmaceutical ingredient (API). Analytical methods such as High-Performance Liquid Chromatography (HPLC) are utilized to quantify impurities, including this compound, ensuring compliance with regulatory standards .

Stability-Indicating Methods

Stability-indicating methods are essential for assessing the degradation behavior of lenvatinib and its impurities under various environmental conditions. Research has demonstrated that this compound can be detected through optimized HPLC methods that comply with International Council for Harmonisation (ICH) guidelines . These methods help in identifying how impurities form during storage or under stress conditions, providing insights into the drug's shelf life and stability.

Research and Development

Formulation Development

In the development of lenvatinib formulations, understanding the behavior of impurities like this compound is vital. Studies have shown that this impurity can influence the pharmacokinetics and bioavailability of lenvatinib. For example, formulations that minimize impurity formation can enhance therapeutic outcomes by ensuring more consistent drug delivery .

Combination Therapies

Research into combination therapies involving lenvatinib has highlighted the need to monitor impurities closely. For instance, studies combining lenvatinib with other agents (like everolimus) have shown that impurities may affect the overall efficacy of treatment regimens. Monitoring this compound could provide insights into optimizing these combinations for better patient outcomes .

Regulatory Compliance

Regulatory Guidelines

Regulatory bodies such as the FDA and EMA require comprehensive data on impurities in pharmaceutical products. The characterization of this compound is necessary for drug approval processes, as it impacts safety assessments and pharmacological evaluations . The presence of impurities must be documented and quantified to ensure that they do not exceed acceptable limits.

Post-Marketing Surveillance

Once lenvatinib is on the market, ongoing surveillance for impurities like this compound is crucial. Adverse effects linked to impurities can lead to regulatory actions or recalls if they are found to impact patient safety significantly . Continuous monitoring helps maintain drug quality throughout its lifecycle.

Mécanisme D'action

Target of Action

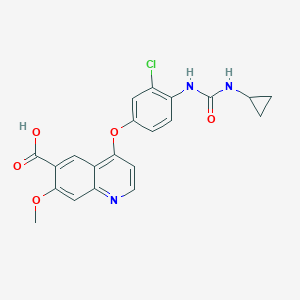

Lenvatinib Impurity F, also known as “4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid”, is a multi-targeted tyrosine kinase inhibitor . It primarily targets vascular endothelial growth factor receptors (VEGFR) 1–3, fibroblast growth factor receptors (FGFR) 1–4, platelet-derived growth factor receptor-alpha (PDGFRα), and proto-oncogenes RET and KIT . These targets play a crucial role in promoting apoptosis, suppressing angiogenesis, inhibiting tumor cell proliferation, and modulating the immune response .

Mode of Action

Lenvatinib inhibits the kinase activities of its targets, blocking the receptors required for tumor growth and blood vessel development . This inhibition disrupts the activation of signal transduction pathways involved in the normal regulation of cellular processes, such as cell proliferation, migration, apoptosis, and differentiation . It also affects pathogenic angiogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The inhibition of the aforementioned targets by Lenvatinib affects several biochemical pathways. For instance, the overexpression of FGFR accompanied by the activation of RAS/RAF/ERK and PI3K/AKT/mTOR signaling contributes to lenvatinib resistance . These pathways regulate cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .

Pharmacokinetics

Following oral administration, Lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified . Exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .

Result of Action

The inhibition of the kinase activities of its targets by Lenvatinib leads to the promotion of apoptosis, suppression of angiogenesis, inhibition of tumor cell proliferation, and modulation of the immune response . This results in potent antitumor activity against various human cancer cell lines .

Action Environment

The action, efficacy, and stability of Lenvatinib can be influenced by various environmental factors. For instance, the development of resistance to Lenvatinib has been observed with the gradual increase in its application . Furthermore, the exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that the patient’s health status can influence the compound’s action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Lenvatinib Impurity F involves multiple steps, including the formation of intermediate compounds. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. For example, one method involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine under acidic conditions to form an intermediate, which is then further reacted to produce this compound .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to minimize the formation of impurities. Techniques such as Quality by Design (QbD) and green chemistry principles are employed to optimize the synthesis process. This includes the use of environmentally friendly solvents and reagents, as well as the implementation of robust purification methods to isolate and quantify the impurity .

Analyse Des Réactions Chimiques

Types of Reactions: Lenvatinib Impurity F can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions involving halogenated intermediates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Comparaison Avec Des Composés Similaires

Lenvatinib Impurity A: Another byproduct formed during the synthesis of lenvatinib, with a different chemical structure and properties.

Lenvatinib Impurity B: A structurally related impurity that can form under specific synthetic conditions.

Lenvatinib Impurity C: An impurity with distinct chemical characteristics, often formed during the degradation of lenvatinib.

Uniqueness of Lenvatinib Impurity F: this compound is unique in its specific formation pathway and chemical structure. Its identification and control are essential for ensuring the purity and safety of lenvatinib. Compared to other impurities, this compound may have different reactivity and stability, necessitating tailored analytical methods for its detection and quantification .

Activité Biologique

Lenvatinib is a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of various cancers, including differentiated thyroid cancer and hepatocellular carcinoma. However, the biological activity of its impurity, known as Lenvatinib Impurity F, is less well-documented. This article aims to synthesize available research findings on this compound, focusing on its biological activity, mechanisms of action, and implications for therapeutic use.

Overview of Lenvatinib and Its Impurities

Lenvatinib (chemical name: lenvatinib mesilate) inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and other oncogenic pathways. The pharmacological effects of Lenvatinib are primarily attributed to its active form; however, impurities like this compound may also exhibit biological activity that can influence therapeutic outcomes.

Lenvatinib's primary mechanism involves the inhibition of angiogenesis by blocking the phosphorylation of VEGFRs, which leads to reduced endothelial cell proliferation and tube formation. This inhibition is crucial in preventing tumor vascularization and subsequent growth. The specific contributions of this compound to these mechanisms remain unclear but may involve similar pathways.

Inhibitory Profile

The inhibitory profile of Lenvatinib against various kinases is critical to understanding its efficacy. The following table summarizes the IC50 values for key kinases inhibited by Lenvatinib:

| Kinase | IC50 (nmol/L) |

|---|---|

| VEGFR2 | 4.0 |

| VEGFR1 | 22 |

| FGFR1 | 46 |

| PDGFRβ | 39 |

| RET | 6.35 |

Data adapted from PMDA reports and clinical studies .

Biological Activity of this compound

Research on this compound specifically is limited. However, some studies suggest that impurities in pharmaceutical compounds can affect overall drug efficacy and safety profiles.

Case Studies and Clinical Data

- Safety and Efficacy in Real-World Settings : A study involving patients with advanced hepatocellular carcinoma indicated that while lenvatinib was effective, variations in response could potentially be influenced by the presence of impurities like this compound. Patients with Child-Pugh A status showed a median progression-free survival (PFS) of 6.4 months, while those with Child-Pugh B had significantly lower outcomes .

- Immunological Effects : Research indicates that lenvatinib enhances antitumor immunity by promoting T cell infiltration into tumors. While specific data on Impurity F's role in this process is lacking, impurities can alter immune responses indirectly through their effects on drug metabolism and distribution .

Pharmacokinetics and Metabolism

The pharmacokinetics of lenvatinib suggest that it is extensively metabolized in the liver, with metabolites contributing minimally to its overall pharmacological activity . Understanding how impurities like this compound are metabolized could provide insights into their potential effects on drug efficacy.

Propriétés

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPCSJGFZLUZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201118571 | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417717-21-6 | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=417717-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.